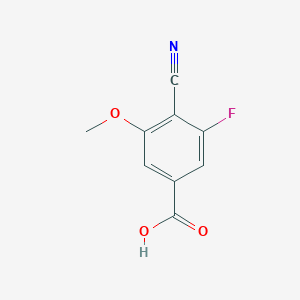

4-Cyano-3-fluoro-5-methoxybenzoic acid

描述

属性

IUPAC Name |

4-cyano-3-fluoro-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBYPGRDGVOODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration and Aromatic Substitution

Starting Material: 3-fluoro-4-methoxybenzoic acid

- Nitration typically involves electrophilic aromatic substitution using a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature (around 0–5°C) to selectively nitrify the aromatic ring at the desired position.

Outcome: Formation of nitrobenzoic acid derivatives with nitration at the position ortho or para to existing substituents, depending on directing effects.

Reduction of Nitro Groups to Amines

Method: Catalytic hydrogenation or metal reduction (e.g., iron powder with hydrochloric acid)

- Hydrogenation over Pd/C or Raney Ni at room temperature or slightly elevated temperatures

- Alternatively, reduction with Fe/HCl at ambient conditions

Outcome: Conversion of nitro groups to amino groups, facilitating further functionalization.

Diazotization and Sandmeyer Cyanation

- Diazotization of the amino group using sodium nitrite (NaNO₂) in acidic medium (HCl) at low temperatures (~0°C)

- Reaction of the diazonium salt with copper(I) cyanide (CuCN) to introduce the cyano group at the aromatic position

- Maintaining low temperature during diazotization

- Controlled addition of CuCN to prevent side reactions

Outcome: Formation of the cyano-substituted benzoic acid derivative with regioselectivity dictated by the initial amino group position.

Fluorination and Methoxylation

- Nucleophilic aromatic substitution using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents (e.g., dimethylformamide, DMF)

- Conditions: Elevated temperature (80–150°C) to facilitate halogen exchange on the aromatic ring

- Methylation of phenolic hydroxyl groups using methyl iodide (CH₃I) and a base such as sodium hydride (NaH)

- Reaction performed under inert atmosphere at low temperature to prevent side reactions

Outcome: Regioselective introduction of fluorine and methoxy groups at specified positions, yielding the target compound's core structure.

Final Purification and Characterization

- Purification via column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane)

- Recrystallization from ethanol or water

- Characterization by NMR, IR, and mass spectrometry to confirm structure and purity

Industrial Synthesis Approach

According to patent literature, an industrial route involves a sequence of reactions starting from tetrachlorophthalic anhydride, progressing through methylation, fluorination, nitration, and cyanation steps, with optimized conditions for large-scale production. This includes:

- Use of methylamine and fluorinating agents for initial modifications

- Controlled nitration and oxidation steps to introduce carboxylic and nitrile functionalities

- Methylation with methyl sulfate to install methoxy groups

- Chlorination to produce benzoyl chlorides, which are then purified and used as intermediates.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Purpose |

|---|---|---|---|---|---|

| 1 | 3-fluoro-4-methoxybenzoic acid | Nitrating mixture | 0–5°C | Nitrobenzoic acid | Aromatic nitration |

| 2 | Nitrobenzoic acid | Fe/HCl or Pd/C | Room temp | Aminobenzoic acid | Reduction of nitro group |

| 3 | Aminobenzoic acid | NaNO₂/HCl, CuCN | 0°C, then room temp | Cyano-benzoic acid | Diazotization and cyanation |

| 4 | Aromatic precursor | KF or CsF | 80–150°C | Fluoro-substituted benzoic acid | Nucleophilic fluorination |

| 5 | Phenolic intermediate | CH₃I, NaH | Inert atmosphere | Methoxybenzoic acid | Methylation |

| 6 | Final intermediates | Purification steps | Various | Pure 4-Cyano-3-fluoro-5-methoxybenzoic acid | Product isolation |

Research Findings and Optimization

Research indicates that regioselectivity and yield optimization depend heavily on reaction conditions, such as temperature, solvent choice, and reagent stoichiometry. For example:

- Nitration favors para substitution due to activating groups like methoxy

- Fluorination efficiency improves with higher temperatures and polar aprotic solvents

- Diazotization reactions require precise temperature control to prevent side reactions

- Industrial processes benefit from continuous flow reactors to enhance safety and scalability

化学反应分析

Types of Reactions: 4-Cyano-3-fluoro-5-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Products with the fluoro group replaced by other functional groups.

Reduction: 4-Amino-3-fluoro-5-methoxybenzoic acid.

Hydrolysis: 4-Carboxy-3-fluoro-5-methoxybenzoic acid.

科学研究应用

4-Cyano-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-Cyano-3-fluoro-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The fluoro and methoxy groups can also affect the compound’s lipophilicity and metabolic stability.

相似化合物的比较

Data Tables

Table 1: Structural Comparison of Benzoic Acid Derivatives

| Compound | Substituent Positions | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | 4-CN, 3-F, 5-OCH₃ | 195.15 g/mol | –COOH, –CN, –F, –OCH₃ |

| 3-Chloro-5-fluoro-4-methoxybenzoic acid | 3-Cl, 5-F, 4-OCH₃ | 216.58 g/mol | –COOH, –Cl, –F, –OCH₃ |

| 4-Amino-2-fluoro-5-methoxybenzoic acid | 4-NH₂, 2-F, 5-OCH₃ | 185.16 g/mol | –COOH, –NH₂, –F, –OCH₃ |

生物活性

4-Cyano-3-fluoro-5-methoxybenzoic acid (CAS No. 1805456-35-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C10H8FNO3

- Molecular Weight : 219.18 g/mol

- Structure : The compound features a benzoic acid core with a cyano group at the para position, a fluorine atom at the meta position, and a methoxy group at the ortho position.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It has been suggested that this compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against various Gram-positive bacteria. The mechanism was linked to the compound's ability to interfere with DNA synthesis in bacterial cells, making it a potential candidate for antibiotic development.

- Kinase Inhibition : Research indicated that this compound effectively inhibited certain kinases involved in cell proliferation and survival pathways. This inhibition could lead to decreased proliferation of cancer cells, suggesting its potential use in cancer therapy.

- Neuroprotective Effects : Investigations into the neuroprotective properties revealed that this compound could modulate NMDA receptor activity, providing protection against excitotoxicity associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Cyano-2-fluorobenzoic acid | Similar cyano and fluoro groups | Different positioning of functional groups |

| 3-Fluoro-5-methoxybenzoic acid | Methoxy and fluoro groups | Lacks cyano group; different biological activity |

| 4-Methoxybenzoic acid | Only methoxy group | No cyano or fluoro substituents; lower activity |

常见问题

Q. What are the key considerations for synthesizing 4-Cyano-3-fluoro-5-methoxybenzoic acid with high purity?

Methodological Answer: Synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Substitution reactions : Fluorination at position 3 via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents).

- Cyano group introduction : Use of CuCN or Pd-catalyzed cyanation at position 4 under inert conditions.

- Methoxy protection : Methoxylation at position 5 using methyl iodide and a base (e.g., NaH) .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN gradient) .

Q. How to characterize the structure of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR :

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.0 ppm, split due to fluorine coupling).

- ¹³C NMR : Confirm cyano (δ 115–120 ppm) and carboxylic acid (δ 170–175 ppm) groups.

- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ (calculated for C₁₀H₅FNO₃: 218.02) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

Methodological Answer: Address discrepancies using:

- Replication studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Statistical analysis : Apply ANOVA or Bayesian models to assess variability in IC₅₀ values across studies .

- Structural validation : Confirm compound identity via X-ray crystallography to rule out isomerism or impurities .

- Target specificity : Use CRISPR-Cas9 knockouts or competitive binding assays to validate interactions with proposed biological targets (e.g., enzymes, receptors) .

Q. How do substituent positions (cyano, fluoro, methoxy) influence the compound’s structure-activity relationships (SAR)?

Methodological Answer: Design a SAR study with analogs:

- Fluorine : Replace with Cl or H to assess electronegativity effects on solubility and binding affinity.

- Cyano group : Substitute with COOH or CONH₂ to evaluate steric/electronic impacts on target interactions.

- Methoxy position : Shift to ortho/para positions to study steric hindrance or hydrogen bonding .

- Data analysis : Correlate substituent effects with activity using QSAR models (e.g., CoMFA or machine learning) .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising regioselectivity?

Methodological Answer:

- Catalyst optimization : Screen Pd/Cu catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for cyanation efficiency.

- Solvent effects : Test DMF vs. THF for fluorination to minimize side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) while maintaining >90% yield .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。